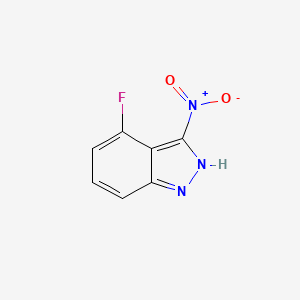

4-fluoro-3-nitro-1H-indazole

Beschreibung

Historical Context and Evolution of Indazole Derivatives in Chemical Synthesis

The journey of indazole chemistry began in the late 19th century with the first synthesis of the parent compound. wikipedia.org Early work focused on understanding the fundamental reactivity and tautomerism of the indazole ring. researchgate.net The discovery of naturally occurring indazole alkaloids, such as nigellicine (B1251354) and nigeglanine (B1252215) from Nigella sativa, in the mid-20th century spurred significant interest in the synthesis and biological evaluation of indazole derivatives. nih.govwikipedia.org Over the decades, synthetic methodologies have evolved from classical cyclization reactions to modern transition-metal-catalyzed cross-coupling and C-H activation strategies, enabling the construction of a vast library of substituted indazoles. nih.govorganic-chemistry.org These advancements have been instrumental in the development of numerous indazole-based drugs. nih.gov

Significance of Halogenation and Nitration in Modifying Indazole Reactivity

The introduction of halogen atoms and nitro groups onto the indazole scaffold is a powerful strategy for modulating its chemical reactivity and biological activity. rsc.org Halogenation, particularly at the C3 position, provides a versatile handle for further functionalization through cross-coupling reactions. chim.itnih.gov The presence of a halogen can also influence the compound's metabolic stability and binding interactions with biological targets. acs.org

Nitration introduces a strong electron-withdrawing group, which significantly alters the electronic landscape of the indazole ring. arpgweb.com This modification can enhance susceptibility to nucleophilic aromatic substitution, opening up avenues for the introduction of diverse functional groups. smolecule.commdpi.com The nitro group itself can also participate in crucial interactions with biological macromolecules.

Overview of Research Trajectories for Highly Substituted Indazole Compounds, with Specific Reference to 4-fluoro-3-nitro-1H-indazole

Research into highly substituted indazoles is driven by the quest for compounds with enhanced potency, selectivity, and optimized physicochemical properties for various applications, particularly in drug discovery. researchgate.netmdpi.com The strategic placement of multiple substituents allows for a multi-dimensional optimization of the molecule's characteristics.

The specific compound, This compound , exemplifies this approach. The fluorine atom at the 4-position can improve metabolic stability and alter the electronic properties of the benzene (B151609) portion of the ring system. ossila.com The nitro group at the 3-position, a site of significant synthetic interest, strongly influences the reactivity of the pyrazole (B372694) ring and provides a key site for further chemical modification. This particular substitution pattern creates a unique electronic environment within the indazole core, making it a valuable building block for the synthesis of more complex molecules.

Defining the Research Landscape and Knowledge Gaps Pertaining to this compound

While the broader field of indazole chemistry is well-established, the specific landscape for this compound is more nascent. Much of the available information positions it as a synthetic intermediate or a building block in the creation of larger, more complex molecules for medicinal chemistry applications. There is a clear need for more in-depth studies focused on the fundamental chemical properties and reactivity of this specific compound. A significant knowledge gap exists regarding its detailed spectroscopic characterization, a comprehensive exploration of its reaction scope, and a deeper understanding of how its unique substitution pattern influences its biological activity. Further research is warranted to fully elucidate the potential of this compound as a standalone scaffold and as a key intermediate in the synthesis of novel functional molecules.

Data on this compound and Related Compounds

Below are tables summarizing key information for this compound and its parent and related structures.

Table 1: Compound Identification

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1H-Indazole | 271-44-3 wikipedia.org | C₇H₆N₂ wikipedia.org | 118.14 wikipedia.org |

| 4-Fluoro-1H-indazole | 341-23-1 ossila.com | C₇H₅FN₂ ossila.com | 136.13 ossila.com |

| 3-Nitro-1H-indazole | 31164-27-9 bldpharm.com | C₇H₅N₃O₂ | 163.13 |

| This compound | 1000342-53-9 bldpharm.com | C₇H₄FN₃O₂ bldpharm.com | 181.12 bldpharm.com |

Table 2: Available Physicochemical Data

| Compound Name | Melting Point (°C) | LogP |

| 1H-Indazole | 147-149 wikipedia.org | |

| 4-Fluoro-1H-indazole | 130-134 ossila.com | |

| 3-Nitro-1H-indazole | ||

| This compound |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-4-2-1-3-5-6(4)7(10-9-5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJFRDABBOEABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646624 | |

| Record name | 4-Fluoro-3-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000342-53-9 | |

| Record name | 4-Fluoro-3-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Fluoro 3 Nitro 1h Indazole and Its Precursors

Retrosynthetic Analysis Strategies for 4-fluoro-3-nitro-1H-indazole

Retrosynthetic analysis of this compound reveals several potential synthetic disconnections. A primary strategy involves disconnecting the C3-NO₂ bond, suggesting a late-stage nitration of a 4-fluoro-1H-indazole precursor. This approach is advantageous as it utilizes a simpler, readily available indazole intermediate.

A second major strategy involves the formation of the pyrazole (B372694) ring as the key step. This disconnection leads back to a substituted benzene (B151609) precursor, typically a 2-substituted aniline (B41778) derivative. For the target molecule, a logical precursor would be a 1,2-disubstituted-4-fluoro-5-nitrobenzene. The choice of substituents at the 1 and 2 positions dictates the specific cyclization chemistry to be employed, such as a diazotization-cyclization reaction. This pathway requires the synthesis of a more complex, polysubstituted aromatic precursor but offers precise control over the substitution pattern of the final product.

Precursor Synthesis Pathways and Intermediate Derivatization

The synthesis of appropriately substituted precursors is critical for the successful construction of this compound. Key intermediates include fluorinated anilines and the 4-fluoro-1H-indazole scaffold itself.

Fluorinated anilines are crucial starting materials for many indazole synthesis routes. A particularly relevant precursor is 4-fluoro-3-nitroaniline (B182485). A documented method for its preparation involves the direct nitration of p-fluoroaniline under anhydrous conditions to prevent the formation of byproducts. The use of a nitrating mixture of nitric acid in concentrated sulfuric acid is effective, but the yield is sensitive to the presence of water. An improved process emphasizes carrying out the nitration under anhydrous conditions and using cold, dilute hydrochloric acid for product separation, which enhances yield and purity.

Another general method for preparing fluorinated anilines involves treating aromatic azides with anhydrous hydrogen fluoride (B91410). This process typically involves two steps: the formation of an aromatic azide (B81097) from the corresponding aniline, followed by its reaction with HF to yield the fluorinated aniline.

Table 1: Synthesis of 4-fluoro-3-nitroaniline via Nitration of p-Fluoroaniline

| Reactant | Nitrating Agent | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| p-Fluoroaniline | HNO₃ in H₂SO₄ (100%) | Anhydrous, 8-10°C | Yields are significantly higher under anhydrous conditions compared to reactions with water present. | |

| p-Fluoroaniline | HNO₃ in H₂SO₄ | - | Separation of the crude product with cold dilute HCl improves yield compared to recrystallization from boiling water. |

The nitro group can be introduced at different stages of the synthesis. One approach is to start with a pre-nitrated precursor, such as the 4-fluoro-3-nitroaniline discussed previously.

An alternative and powerful strategy is the direct nitration of the pre-formed indazole ring. The nitration of unsubstituted indazole can lead to a mixture of isomers, but methods for the regioselective nitration at the C3 position have been developed. For the synthesis of this compound, this would involve the electrophilic nitration of 4-fluoro-1H-indazole. The fluorine atom at the C4 position influences the regioselectivity of the substitution. Research into iron-promoted C3-H nitration of indazoles presents a modern approach to achieving this transformation. Bismuth nitrate (B79036) has also been explored as an efficient and safer nitrating agent for aromatic systems, avoiding the use of corrosive concentrated acids.

Cyclization and Ring-Closure Protocols for the Indazole Core of this compound

The formation of the bicyclic indazole system is the cornerstone of the synthesis. Classical diazotization-cyclization reactions and modern catalytic methods are both viable approaches.

The diazotization-cyclization sequence is a classic and widely used method for constructing the 1H-indazole core. This process typically begins with an ortho-substituted aniline, such as an o-toluidine (B26562) derivative. The synthesis of the 4-fluoro-1H-indazole precursor can be achieved through this pathway, starting from a molecule like 2-amino-6-fluorotoluene.

The mechanism involves the following steps:

Diazotization : The primary aromatic amino group is treated with a nitrosating agent, commonly sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl, H₂SO₄), at low temperatures (0-5°C). This converts the amino group into a diazonium salt.

Intramolecular Cyclization : The resulting diazonium salt is unstable and undergoes an intramolecular electrophilic cyclization. The diazonium group is attacked by a nucleophilic position on the adjacent ortho-substituent (e.g., the methyl group in o-toluidine).

Aromatization : The cyclized intermediate then undergoes a rearomatization step, typically involving the loss of a proton, to form the stable indazole ring system.

This protocol has been successfully applied to various substituted anilines, including o-alkynylanilines, to produce 3-substituted 1H-indazoles.

Modern organic synthesis has produced a variety of alternative methods for constructing the indazole ring, often relying on transition metal catalysis. These methods can offer improved yields, milder reaction conditions, and broader functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Cyclizations : Palladium and copper are frequently used to catalyze the formation of the N-N or C-N bonds required for the indazole ring. Methods include intramolecular C-H amination reactions and couplings of 2-halobenzonitriles with hydrazine (B178648) derivatives.

[3+2] Cycloadditions : The indazole skeleton can be constructed via a [3+2] annulation approach. A common example is the reaction between an aryne (generated in situ) and a diazo compound or a hydrazone. This method provides a direct route to a wide range of substituted indazoles under mild conditions.

Reductive Cyclization : Ortho-nitro-imines or related compounds can undergo reductive cyclization to form the indazole ring. For instance, the Cadogan reaction utilizes phosphites like triethyl phosphite (B83602) to deoxygenate and cyclize o-nitrobenzylidene anilines to afford 2-aryl-2H-indazoles.

Table 2: Overview of Alternative Indazole Annulation Methods

| Method | Key Reagents/Catalyst | Typical Precursors | Bond Formed | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C-H Amination | Pd Catalyst | Aminohydrazones | C-N | |

| Copper-Catalyzed N-N Formation | Cu(OAc)₂, O₂ | o-Aminobenzonitriles + Organometallics | N-N | |

| Aryne [3+2] Cycloaddition | Aryne Precursor, CsF or TBAF | Diazo compounds, Hydrazones | C-C, C-N | |

| Three-Component Reaction | Cu₂O Nanoparticles | 2-Bromobenzaldehydes, Amines, NaN₃ | C-N, N-N |

Regioselective Fluorination and Nitration Techniques Employed in the Synthesis of this compound

The synthesis of this compound necessitates precise control over the regioselectivity of both fluorination and nitration reactions on the indazole core or its precursors. The introduction of these functionalities at specific positions is crucial for the desired biological activity of the final compound.

The direct fluorination of indazoles has historically been challenging. However, recent advancements have provided efficient methods for regioselective fluorination. One notable method involves the use of N-fluorobenzenesulfonimide (NFSI) as a fluorinating agent. This approach allows for the metal-free, regioselective C-3 fluorination of 2H-indazoles in an aqueous medium under ambient conditions. organic-chemistry.org While this method targets the C-3 position, it highlights the progress in direct fluorination techniques that could potentially be adapted for other positions through the use of appropriate directing groups or modified substrates. For the synthesis of this compound, a more common strategy involves starting with a pre-fluorinated precursor, such as a fluorinated aminobenzonitrile, which then undergoes cyclization to form the fluorinated indazole ring system.

Similarly, the regioselective nitration of the indazole ring requires careful consideration of the reaction conditions and the electronic nature of the substrate. Direct nitration of 1H-indazole typically yields a mixture of products, with the 5-nitro derivative being the major product. To achieve nitration at the 3-position, a radical C3-nitration of 2H-indazoles can be accomplished using iron(III) nitrate in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) and oxygen. chim.it For the specific synthesis of this compound, a common route involves the nitration of a 4-fluoro-1H-indazole precursor. The fluorine atom at the 4-position can influence the regioselectivity of the nitration, directing the nitro group to the adjacent 3-position. The choice of nitrating agent and reaction conditions is critical to maximize the yield of the desired 3-nitro isomer and minimize the formation of other nitro-isomers.

An alternative and often more controlled approach to constructing the this compound scaffold is to begin with a precursor that already contains the required fluoro and nitro functionalities in the correct relative positions. For instance, the synthesis can commence with a 2-fluoro-6-nitro-substituted toluene (B28343) derivative, which can then be elaborated through a series of steps to form the pyrazole ring fused to the benzene ring, thereby constructing the indazole core.

Table 1: Comparison of Regioselective Functionalization Techniques

| Technique | Reagent/Conditions | Target Position | Advantages | Challenges |

| C-3 Fluorination | N-fluorobenzenesulfonimide (NFSI), water, ambient air | C-3 | Metal-free, environmentally friendly, high functional group tolerance organic-chemistry.org | Specific to 2H-indazoles; may not be directly applicable for 4-fluoro substitution. |

| C-3 Nitration | Fe(NO₃)₃, TEMPO, O₂ | C-3 | Radical mechanism, specific for C-3 position chim.it | Requires a 2H-indazole precursor. |

| Nitration of 4-fluoro-1H-indazole | Nitrating agent (e.g., HNO₃/H₂SO₄) | Primarily C-3 and other positions | Direct introduction of nitro group to the fluorinated core. | Potential for formation of multiple isomers, requiring separation. |

| Synthesis from pre-functionalized precursors | Multi-step synthesis from substituted benzenes | 4-fluoro, 3-nitro | High regiochemical control. | Longer synthetic route. |

Modern Synthetic Approaches and Catalyst Systems for Enhanced Yields and Purity of this compound

Modern synthetic organic chemistry has seen a significant shift towards the development of more efficient, atom-economical, and sustainable methods. For the synthesis of this compound, contemporary approaches focus on the use of advanced catalytic systems to improve reaction yields and product purity.

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the construction of complex heterocyclic systems. While not directly forming the this compound core in a single step, these methods are invaluable for the synthesis of its precursors. For example, palladium-catalyzed C-H amination reactions can be used to form the 1H-indazole ring from appropriately substituted aminohydrazones. nih.gov Rhodium(III)-catalyzed annulation of phthalazinones with allenes also provides a novel route to indazole derivatives. rsc.org Such catalytic methods often proceed with high efficiency and selectivity, reducing the need for extensive purification steps.

In the context of nitration, non-acidic and non-metallic conditions are being explored to avoid the harsh conditions of traditional mixed-acid nitration, which can lead to side reactions and decomposition of sensitive substrates. For instance, the use of trifluoroacetic anhydride (B1165640) and tetramethylammonium (B1211777) nitrate has been reported for the regioselective nitration of indoles, a related heterocyclic system. nih.gov These milder conditions could potentially be adapted for the nitration of 4-fluoro-1H-indazole, leading to higher yields and purity of the desired 3-nitro product.

Table 2: Modern Catalytic and Reagent Systems

| Reaction Type | Catalyst/Reagent System | Substrate Example | Potential Advantage for this compound Synthesis |

| Indazole Ring Formation | Palladium-catalyzed C-H amination | Aminohydrazones nih.gov | Efficient and regioselective ring closure of precursors. |

| Indazole Ring Formation | Rhodium(III)-catalyzed annulation | Phthalazinones and allenes rsc.org | Novel route to substituted indazoles. |

| Nitration | Trifluoroacetic anhydride / Tetramethylammonium nitrate | Indoles nih.gov | Milder, non-acidic conditions potentially leading to cleaner reactions. |

Methodological Innovations in the Preparation of Isotopically Labeled this compound

Isotopically labeled compounds are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic investigations of drug action. The synthesis of isotopically labeled this compound, for example with ¹⁸F, ¹³C, or ²H (deuterium), requires specialized synthetic strategies.

For the introduction of the positron-emitting isotope ¹⁸F, the synthesis typically involves a late-stage nucleophilic fluorination reaction. This often requires the preparation of a suitable precursor bearing a leaving group, such as a nitro or a trimethylammonium group, at the 4-position of the indazole precursor ring. The short half-life of ¹⁸F (approximately 110 minutes) necessitates rapid and high-yielding radiosynthetic methods. An example of a similar radiosynthesis is the preparation of O-[2-[¹⁸F]fluoro-3-(2-nitro-1H-imidazole-1-yl)propyl]tyrosine ([¹⁸F]FNT), which is achieved via a no-carrier-added nucleophilic aliphatic substitution on a tosyloxy precursor. researchgate.net A similar strategy could be envisioned for the radiosynthesis of [¹⁸F]this compound.

The incorporation of stable isotopes like ¹³C or deuterium (B1214612) can be achieved by using appropriately labeled starting materials. For example, a ¹³C-labeled benzene derivative could be used as the initial building block and carried through the synthetic sequence to yield the final ¹³C-labeled this compound. Deuterium labeling can often be achieved through H-D exchange reactions on the final molecule or its precursors, or by using deuterated reagents at specific steps in the synthesis.

The development of efficient and regioselective methods for the introduction of isotopes at specific positions is an active area of research, driven by the need for precisely labeled compounds for advanced biological studies.

Chemical Reactivity and Mechanistic Investigations of 4 Fluoro 3 Nitro 1h Indazole Transformations

Electrophilic Aromatic Substitution Reactions on the 4-fluoro-3-nitro-1H-indazole Scaffold

Electrophilic Aromatic Substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. lkouniv.ac.innih.gov In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic system. nih.gov The reactivity of the aromatic ring towards electrophiles is heavily influenced by the electronic properties of its existing substituents.

The this compound ring is considered highly deactivated towards electrophilic attack. This is primarily due to the potent electron-withdrawing nature of the nitro group at the C-3 position. The nitro group deactivates the ring through both a strong inductive effect (-I) and a powerful resonance effect (-M), significantly reducing the electron density of the aromatic system. lkouniv.ac.in Such deactivation means that harsh reaction conditions are generally required to drive electrophilic substitution to completion. lkouniv.ac.in

The regiochemical outcome of any potential SEAr reaction is governed by the directing effects of both the nitro and fluoro substituents.

Nitro Group (at C-3): As a strong deactivating group, the nitro group is a powerful meta-director. It directs incoming electrophiles to the positions meta to itself, which on the indazole scaffold correspond to C-5 and C-7.

Fluoro Group (at C-4): Halogens like fluorine are deactivating due to their inductive electron withdrawal (-I) but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M). The fluoro group at C-4 would therefore direct incoming electrophiles to its ortho positions (C-5) and its para position (C-7).

In this case, the directing effects of both the nitro and fluoro groups are concordant, reinforcing substitution at the C-5 and C-7 positions. However, the profound deactivation imparted by the nitro group makes such reactions challenging. Standard SEAr reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would require significantly more forcing conditions than those used for activated or even simple benzene (B151609) derivatives. masterorganicchemistry.comorganicchemistrytutor.comwikipedia.org For instance, the iodination of highly deactivated nitroaromatics can be achieved using potent reagents like a mixture of iodine and an oxidizing agent (e.g., nitric acid or potassium iodate) in concentrated sulfuric acid. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving the Fluoro Group of this compound

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups. nih.gov The this compound scaffold is exceptionally well-suited for SNAr reactions at the C-4 position.

The reactivity is dictated by the following factors:

Leaving Group: The fluorine atom is a good leaving group for SNAr reactions.

Activation: The powerful electron-withdrawing nitro group is located ortho to the fluorine atom. This positioning is crucial as it strongly stabilizes the negatively charged intermediate formed during the reaction.

The reaction proceeds via a well-established two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized onto the nitro group, providing significant stabilization. In the second, faster step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored.

A wide variety of nucleophiles can displace the fluoro group, making this a valuable pathway for introducing diverse functionalities. One-pot syntheses of 1-aryl-1H-indazoles have been developed utilizing an intramolecular SNAr cyclization of arylhydrazones derived from starting materials like 2-fluoro-5-nitroacetophenone, highlighting the favorability of this type of reaction. nih.gov

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

|---|---|---|---|

| Amine | Pyrrolidine, Morpholine, Aniline (B41778) | 4-Amino-3-nitro-1H-indazole derivative | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO), Heat |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-Methoxy-3-nitro-1H-indazole | Methanol (B129727) (MeOH), Heat |

| Thiolate | Sodium thiophenoxide (NaSPh) | 4-(Phenylthio)-3-nitro-1H-indazole | Solvent (e.g., DMF), Room Temperature or Heat |

Reduction Chemistry of the Nitro Group in this compound

The nitro group is readily reduced to a variety of other nitrogen-containing functional groups, most commonly an amino group. The specific outcome depends on the choice of reducing agent and the reaction conditions.

The conversion of the 3-nitro group to a 3-amino group to form 4-fluoro-1H-indazol-3-amine is a synthetically important transformation. aobchem.comsigmaaldrich.com This reduction must be performed chemoselectively, leaving the fluoro substituent and the indazole ring system intact. Several methods are effective for the reduction of aromatic nitro compounds. scispace.com

One of the most common and effective reagents for this purpose is stannous chloride (SnCl₂), typically in an acidic medium like concentrated HCl or in a solvent like ethanol. scispace.comresearchgate.netacsgcipr.org Studies on the reduction of 4-nitroindazoles using anhydrous SnCl₂ in various alcohols have shown this to be an effective method. researchgate.nettandfonline.com Other widely used methods include catalytic hydrogenation with reagents such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere, or transfer hydrogenation using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate. rsc.org Metals such as iron powder in the presence of an acid like acetic acid or an electrolyte like ammonium chloride are also used, offering a mild and cost-effective alternative. scispace.com

| Reducing Agent | Typical Conditions | Notes |

|---|---|---|

| SnCl₂·2H₂O | HCl, Ethanol, or Ethyl Acetate; Heat | A classic, reliable method for selective nitro group reduction. acsgcipr.org |

| H₂ / Pd-C | Methanol or Ethanol, RT-50°C, H₂ atmosphere | Clean and high-yielding; may risk hydrodefluorination under harsh conditions. |

| Fe / NH₄Cl or Fe / AcOH | Ethanol/Water, Reflux | Mild, inexpensive, and tolerates many functional groups. scispace.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system, Heat | Useful for sensitive substrates. |

Under specific reducing conditions, the transformation of the nitro group can be halted at intermediate stages, leading to the formation of dimeric products such as azoxy and azo compounds. The general pathway involves the partial reduction of the nitroarene to nitroso and hydroxylamine (B1172632) intermediates. scispace.comresearchgate.net The subsequent condensation of these intermediates leads to the formation of the azoxy (-N=N(O)-) linkage. researchgate.netnih.gov Further reduction of the azoxy compound yields the corresponding azo (-N=N-) derivative.

The formation of azoxy compounds from aromatic nitro compounds is often favored in alkaline conditions. For example, treating nitrobenzene (B124822) with sodium hydroxide (B78521) in methanol is a known method for synthesizing azoxybenzene. chempedia.info Other methods include controlled reduction with specific reagents. While powerful reducing agents like LiAlH₄ typically reduce nitro groups to amines, they can sometimes lead to azo compounds with aromatic substrates. The synthesis of azoxyarenes can also be achieved through the oxidation of anilines. nih.govtandfonline.com

The controlled reduction of this compound could therefore potentially yield the corresponding symmetric 4,4'-difluoro-3,3'-azoxy-1H,1'H-diindazole or 4,4'-difluoro-3,3'-azo-1H,1'H-diindazole, although this would require careful selection of reagents and conditions to avoid over-reduction to the amine.

Derivatization of the Indazole N-H Proton of this compound

The indazole ring contains an acidic proton on one of its nitrogen atoms. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.gov Deprotonation of this N-H proton with a suitable base generates an indazolide anion, which is nucleophilic and can react with various electrophiles.

The N-alkylation of indazoles is a common derivatization but can be complicated by the formation of two possible regioisomers: the N-1 and N-2 alkylated products. nih.gov The ratio of these isomers is highly dependent on the steric and electronic nature of substituents on the indazole ring, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govbeilstein-journals.org

Research on the regioselective N-alkylation of substituted indazoles has provided significant insights. nih.govd-nb.info For indazoles with an electron-withdrawing substituent at the C-3 position, such as a nitro group, N-alkylation shows a strong preference for the N-1 position. This selectivity is particularly pronounced when using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.govresearchgate.net It is postulated that the sodium cation may coordinate between the indazole N-2 atom and an oxygen atom of the C-3 nitro group, sterically hindering attack at N-2 and directing the incoming alkylating agent to N-1. nih.gov In contrast, using a base like cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can sometimes lead to different regioselectivity. beilstein-journals.org

| Indazole Substituent | Conditions | N-1 : N-2 Ratio | Reference |

|---|---|---|---|

| 3-Nitro | NaH, Alkyl Bromide, THF | 83 : 1 | nih.gov |

| 3-Nitro | Cs₂CO₃, Alkyl Bromide, DMF | 6.4 : 1 | nih.gov |

| Unsubstituted | NaH, Alkyl Bromide, THF | 1 : 1.3 | nih.gov |

| 7-Nitro | NaH, Alkyl Bromide, THF | 1 : >99 (favors N-2) | beilstein-journals.org |

| 3-Cyano | NaH, Alkyl Bromide, THF | 3.4 : 1 | nih.gov |

Based on these findings, the alkylation of this compound with an alkyl halide is expected to proceed with high regioselectivity for the N-1 position, particularly under conditions employing NaH in THF.

Acylation Reactions

The acylation of this compound, targeting the nitrogen atoms of the pyrazole (B372694) ring, is a critical transformation for modulating the compound's properties. While specific studies on the acylation of this exact molecule are not prevalent, the reactivity can be inferred from established indazole chemistry. The electron-withdrawing effects of the 3-nitro and 4-fluoro substituents increase the acidity of the N-H proton, which can facilitate N-acylation under basic conditions. Regioselectivity between the N-1 and N-2 positions is a key consideration in these reactions. For many substituted indazoles, N-1 acylation is often the thermodynamically favored product. beilstein-journals.org

Modern electrochemical methods offer a selective and efficient approach to N-acylation, avoiding harsh reagents. One such method involves the electrochemical reduction of the indazole to generate an indazole anion. This anion then acts as a potent nucleophile, reacting selectively with an acid anhydride (B1165640) at the N-1 position. fao.org This "anion pool" approach could be highly effective for this compound, as the electron-deficient nature of the ring system would stabilize the intermediate anion.

Another electrochemical strategy involves modulating cell voltage to control reaction pathways. For 2H-indazoles, this technique can lead to C-3 acyloxylation, which, upon increasing the voltage, can rearrange to the N-1 acylated product. acs.orgacs.org However, for this compound, the presence of the nitro group at the C-3 position would sterically and electronically hinder an initial C-3 attack, making direct N-acylation the more probable pathway.

A summary of a relevant electrochemical acylation method is presented below.

| Method | Reagents & Conditions | Key Feature | Potential Outcome for this compound |

|---|---|---|---|

| Electrochemical "Anion Pool" | Indazole, Acid Anhydride, Undivided cell, Carbon electrodes, 9V battery | Generates indazole anion in situ for selective N-1 attack. fao.org | High yield of the N-1 acylated product is expected. |

| Voltage-Dependent Acylation | 2H-Indazole, Carboxylic Acid, K₂CO₃, MeCN/H₂O, Graphite/Nickel electrodes | Pathway is controlled by cell voltage (Ecell = 3.5 V to 4.7 V). acs.org | Direct N-acylation would be favored due to the C-3 nitro group. |

Metal-Catalyzed Cross-Coupling Reactions Utilizing Halogenated Indazoles, including this compound

Metal-catalyzed cross-coupling reactions are fundamental tools for the functionalization of heterocyclic scaffolds like indazole. These reactions typically involve the coupling of a halogenated or pseudo-halogenated heterocycle with a variety of coupling partners, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. For indazoles, these methods are crucial for synthesizing derivatives with diverse biological activities. nih.govresearchgate.net

The Suzuki-Miyaura reaction, which couples an organoboron reagent with a halide, is one of the most versatile cross-coupling methods due to its mild conditions and broad functional group tolerance. yonedalabs.com In the context of indazoles, it has been widely used to introduce aryl or vinyl groups, typically by activating a C-I or C-Br bond at various positions on the ring. nih.govresearchgate.net

The reactivity of this compound in a Suzuki-Miyaura coupling primarily concerns the C-F bond. The carbon-fluorine bond is the strongest carbon-halogen bond, and its activation is challenging. rsc.org Palladium-catalyzed C-F bond activation in Suzuki reactions has been achieved, but it generally requires the presence of strong electron-withdrawing groups ortho to the fluorine atom. nih.govmdpi.com In this compound, the nitro group is positioned meta to the fluorine atom on the benzene ring, which is insufficient to facilitate the necessary oxidative addition to the palladium catalyst under standard conditions. rsc.org Therefore, direct Suzuki-Miyaura coupling via activation of the C4-F bond is not expected to be a viable pathway for this specific isomer.

However, the Suzuki-Miyaura methodology remains highly relevant for building complex indazole structures that could be precursors to or derivatives of this compound, for instance, by coupling at a different position that has been functionalized with a more reactive halogen like bromine or iodine.

| Indazole Substrate | Coupling Partner | Catalyst & Conditions | Product | Yield |

|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | Pd(dppf)Cl₂, Cs₂CO₃, Dioxane/H₂O, 80°C nih.gov | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | 85% nih.gov |

| 3-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene (B28343)/EtOH/H₂O, 100°C | 3-phenyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | 94% |

| 6-bromo-1H-indazole | 4-fluorophenylboronic acid | G-COOH-Pd-10, Na₂CO₃, DMF/H₂O, 110°C mdpi.com | 6-(4-fluorophenyl)-1H-indazole | >95% Conversion mdpi.com |

The Sonogashira and Heck reactions are powerful palladium-catalyzed methods for forming C(sp²)-C(sp) and C(sp²)-C(sp²) bonds, respectively. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, while the Heck reaction couples an alkene with an aryl or vinyl halide. nih.govmdpi.com These reactions are instrumental in synthesizing conjugated systems and complex molecular architectures.

For indazole substrates, both reactions typically require a more reactive halogen, such as iodine or bromine, to facilitate the initial oxidative addition step in the catalytic cycle. mdpi.com The C-F bond of this compound is generally inert under standard Sonogashira and Heck conditions. While specialized catalysts and conditions for C-F activation exist, their application in these specific coupling reactions is not common.

Therefore, the utility of Sonogashira and Heck methodologies in the context of this compound lies in the functionalization of related bromo- or iodo-indazole precursors. These reactions provide access to a wide range of alkynyl and vinyl-substituted indazoles, which are valuable intermediates in medicinal chemistry and materials science. mdpi.comnih.gov Copper-free Sonogashira protocols are often preferred to avoid the formation of alkyne homocoupling byproducts. nih.govmdpi.com

Photochemical and Electrochemical Transformations of this compound

The presence of both the indazole core and a nitroaromatic system in this compound imparts distinct photochemical and electrochemical properties. Nitroaromatic compounds are known to be photoactive, strongly absorbing near-UV radiation. mdpi.com Studies on analogous compounds like 4-nitroimidazole (B12731) demonstrate that direct photolysis in the 300-400 nm range can occur, leading primarily to the elimination of the nitro group as reactive nitrogen species such as HONO or NO₂. mdpi.com This suggests a potential photochemical degradation pathway for this compound under environmental UV exposure, with an estimated atmospheric lifetime in aqueous aerosols on the order of hours for similar nitro-heterocycles. mdpi.com

The electrochemistry of this compound is dominated by the reduction of the nitro group. The electrochemical reduction of nitroaromatic heterocycles is typically a pH-dependent, multi-electron process. researchgate.net At a working electrode, the nitro group (Ar-NO₂) is sequentially reduced, first to a nitroso derivative (Ar-NO), then to a hydroxylamine (Ar-NHOH), and finally to the corresponding amine (Ar-NH₂). rsc.org Cyclic voltammetry studies on compounds like 2-nitroimidazole (B3424786) show that under certain conditions, the initial one-electron reduction can form a stable nitro radical anion. researchgate.net This reactivity is crucial for understanding the compound's metabolic pathways and for developing electrosynthetic methods to produce the corresponding 3-amino-4-fluoro-1H-indazole derivative.

| Transformation Type | Process | Key Intermediates/Products | Controlling Factors |

|---|---|---|---|

| Photochemical | Direct photolysis (near-UV) | Loss of NO₂ group; formation of HONO, NO mdpi.com | Wavelength of light, medium (aqueous vs. organic) |

| Electrochemical | Stepwise cathodic reduction | Nitroso, hydroxylamine, and amine derivatives rsc.org | Electrode potential, pH of the medium researchgate.net |

Degradation Pathways and Stability Studies of this compound under Various Conditions

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. The degradation of the molecule can proceed through pathways involving its key functional groups.

The carbon-fluorine bond is exceptionally stable and generally resistant to both chemical and microbial degradation. nih.gov Therefore, defluorination is not considered a primary degradation pathway under typical environmental conditions.

The most probable degradation route involves the transformation of the nitro group. Nitroaromatic compounds are known to be susceptible to microbial degradation, particularly under anaerobic conditions. nih.govslideshare.net The primary pathway is the enzymatic reduction of the nitro group to form amino derivatives, following a similar sequence as observed in electrochemical reduction. slideshare.net Aerobic degradation of mononitroaromatic compounds can also occur, where the compound may serve as a carbon or nitrogen source for microorganisms, although polynitrated compounds are more recalcitrant. nih.govslideshare.net

Strategic Applications of 4 Fluoro 3 Nitro 1h Indazole As a Versatile Synthetic Building Block

Role of 4-fluoro-3-nitro-1H-indazole in the Modular Construction of Complex Heterocyclic Systems

The structure of this compound is primed for the modular construction of more elaborate heterocyclic frameworks. The key to its utility lies in the predictable reactivity of its functional groups, which can be addressed sequentially to append new ring systems.

The primary reaction exploited in this context is the nucleophilic aromatic substitution (SNAr) of the fluorine atom. The strong electron-withdrawing effect of the adjacent nitro group and the inherent electron deficiency of the pyrazole (B372694) ring significantly lower the activation energy for the displacement of the fluoride (B91410) ion by various nucleophiles. This allows for the efficient introduction of oxygen, nitrogen, and sulfur-based functionalities. For instance, reaction with amines or anilines leads to the formation of 4-amino-3-nitro-1H-indazole derivatives, which are themselves important precursors for fused heterocyclic systems like indazolo[4,3-fg]quinoxalines.

Following the SNAr reaction, the nitro group at the C3-position serves as a synthetic handle for further cyclization reactions. Catalytic hydrogenation of the nitro group to an amine provides an ortho-diamino substituted benzene (B151609) ring analogue. This resulting intermediate is a classic precursor for the formation of various fused five- or six-membered heterocyclic rings, such as imidazoles, triazoles, or pyrazines, depending on the reaction partner. This two-step sequence (SNAr followed by nitro reduction and cyclization) is a powerful strategy for building complex, polycyclic aromatic systems from a relatively simple starting material.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions This table is illustrative and based on typical SNAr reactions for activated fluoro-nitro aromatic compounds.

| Nucleophile | Reagent Example | Resulting C4-Substituent |

| Amine | Benzylamine | -NHCH₂Ph |

| Alcohol | Sodium Methoxide (B1231860) | -OCH₃ |

| Thiol | Sodium Thiophenolate | -SPh |

| Azide (B81097) | Sodium Azide | -N₃ |

Synthesis of Libraries of Indazole-Based Compounds Utilizing this compound as a Core Structure

In drug discovery and medicinal chemistry, the synthesis of compound libraries is a crucial step for identifying new biologically active molecules. This compound serves as an excellent core structure, or scaffold, for generating such libraries due to its capacity for facile and divergent functionalization.

The SNAr reaction is the cornerstone of this approach. By reacting the core scaffold with a diverse collection of nucleophiles (e.g., a set of commercially available primary or secondary amines), a large library of 4-substituted-3-nitro-1H-indazoles can be rapidly synthesized in parallel. This initial diversification can be followed by a second diversification step. For example, the N1 position of the indazole ring can be alkylated or arylated under standard conditions, introducing another point of variability. Subsequently, the nitro group can be reduced to an amine and converted into a wide array of amides, sulfonamides, or ureas by reacting it with various acyl chlorides, sulfonyl chlorides, or isocyanates, respectively.

This multi-directional diversification strategy allows for the systematic exploration of the chemical space around the indazole core. Each reaction step introduces a new set of chemical properties, enabling chemists to fine-tune the steric and electronic characteristics of the final compounds to optimize their interaction with a biological target.

Integration of this compound into Multistep Organic Synthesis Sequences

Beyond its use in library synthesis, this compound is frequently integrated as a key intermediate in linear, multistep syntheses of complex target molecules. umontreal.caumontreal.camit.edu In these sequences, the compound's specific reactivity is harnessed to install necessary functionalities at a precise stage of the synthesis. researchgate.net

A typical synthetic plan might involve an initial SNAr reaction to introduce a complex side chain, followed by the reduction of the nitro group. The resulting amino group can then participate in further transformations, such as diazotization to introduce other functional groups or acting as a directing group for subsequent electrophilic aromatic substitution on the benzene ring portion of the molecule. The ability to perform these transformations sequentially and with high regioselectivity makes it a reliable component in building complex molecular architectures where precise control over the substitution pattern is essential. youtube.com The use of such well-defined intermediates is crucial for the efficiency and convergence of long synthetic routes. umontreal.ca

Precursor for Pharmacologically Relevant Scaffolds: Design and Synthetic Strategies (Excluding Clinical Data)

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of pharmacological activities. nih.govnih.gov this compound provides a direct and versatile entry point to many of these important molecular frameworks.

Indazole-based compounds are particularly prominent as protein kinase inhibitors. nih.gov In many of these inhibitors, the 1H-indazole core acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the protein kinase hinge region. The design of potent and selective inhibitors often involves the strategic placement of substituents on this core to occupy adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site.

Starting from this compound, medicinal chemists can design inhibitors by:

Displacing the Fluorine: Using an SNAr reaction to introduce a carefully chosen (hetero)aryl amine. This substituent can be designed to interact with specific amino acid residues in the active site, thereby conferring selectivity for one kinase over others.

Modifying the Nitro Group: Reducing the nitro group to an amine (3-aminoindazole) allows for the attachment of various side chains via amide or urea (B33335) linkages. These side chains can be tailored to extend into solvent-exposed regions, improving properties like solubility and cell permeability. For example, the 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment. nih.gov

N1-Substitution: Alkylating the N1 position of the indazole can modulate the compound's physicochemical properties and introduce additional points of interaction with the target protein.

This modular approach allows for systematic structure-activity relationship (SAR) studies, where the effect of each modification on biological activity can be independently assessed.

Table 2: Molecular Design Strategies for Indazole-Based Inhibitors

| Starting Scaffold | Synthetic Transformation | Target Moiety | Design Rationale |

| This compound | SNAr with R-NH₂ | 4-amino substituent | Introduce groups to occupy specific hydrophobic pockets for selectivity. |

| 4-Substituted-3-nitro-1H-indazole | Nitro Reduction to Amine | 3-amino group | Create an attachment point for side chains to improve solubility and target engagement. |

| 4-Substituted-3-amino-1H-indazole | N-Alkylation | N1-substituent | Modulate planarity and physicochemical properties; add vectors for further interaction. |

Biological probes are essential tools for studying biological processes in real-time. These molecules often consist of a targeting moiety (a ligand for a specific protein), a linker, and a reporter tag (like a fluorophore or biotin). nih.gov this compound can be used to construct the targeting component of such probes.

For example, a known indazole-based inhibitor scaffold can be synthesized from this compound, but with a linker attached to a position that is known not to interfere with target binding. This linker, often a simple alkyl chain with a terminal reactive group (e.g., an amine or carboxylic acid), is typically introduced by displacing the fluorine atom or by acylating the 3-amino group. Subsequently, a fluorescent dye or a biotin (B1667282) molecule can be covalently attached to the end of the linker. nih.gov The resulting probe can then be used in experiments like fluorescence microscopy or pull-down assays to visualize the location of the target protein within a cell or to identify its binding partners. A fluorescent probe is a fluorophore designed to localize within a specific region of a biological specimen or to respond to a specific stimulus. eurekaselect.com

Application in Material Science Research: Precursors for Advanced Functional Materials

The highly conjugated and electron-rich nature of the indazole ring system, combined with the ability to tune its electronic properties through substitution, makes it an attractive building block for functional organic materials. ossila.com While applications for the specific 4-fluoro-3-nitro isomer are emerging, the broader class of functionalized indazoles has shown promise in several areas of material science.

The fluorine substituent can be used to modulate the HOMO/LUMO energy levels of the molecule, which is a critical parameter for designing materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). ossila.com The fluorine atom can also promote favorable intermolecular interactions, such as π-π stacking and hydrogen bonding, which can influence the solid-state packing and charge-transport properties of the material. ossila.com

The synthetic versatility of this compound allows it to be incorporated as a monomer into larger polymeric structures or as a core unit in the synthesis of complex dyes. The nitro group can be converted into a variety of other functionalities, each imparting different electronic or photophysical properties to the final material. For instance, conversion to an amino or cyano group can significantly alter the absorption and emission spectra of the molecule, making it suitable for applications as a specialized dye or sensor.

Chemo-Enzymatic Synthesis Utilizing this compound or its Derivatives

The integration of enzymatic processes with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers significant advantages in terms of selectivity, efficiency, and sustainability. chemrxiv.org For a molecule like this compound, the most strategically significant point for enzymatic transformation is the nitro group. The enzymatic reduction of this group provides a mild and selective route to the corresponding amine, a versatile intermediate for further chemical elaboration.

Nitroreductases (NRs) are a class of enzymes that catalyze the reduction of nitroaromatic compounds to their corresponding amino derivatives. chemrxiv.orgnih.gov This transformation is a key step in many synthetic pathways and is often carried out under mild aqueous conditions, avoiding the harsh reagents and high pressures typically associated with chemical reductions. chemrxiv.org The enzymatic reduction of this compound would yield 3-amino-4-fluoro-1H-indazole, a valuable building block in medicinal chemistry.

The general mechanism for nitroreductase activity involves the use of a reducing cofactor, typically NAD(P)H, to reduce the nitro group (-NO2) sequentially to nitroso (-NO), hydroxylamino (-NHOH), and finally to the amino group (-NH2). chemrxiv.orgnih.gov This enzymatic approach is highly selective for the nitro group, leaving other functional groups on the molecule, such as the fluorine atom and the indazole ring, intact. This chemoselectivity is a significant advantage over many chemical reducing agents, which can sometimes lead to side reactions or require protecting group strategies.

Research into nitroreductase-triggered indazole formation has demonstrated the feasibility of using these enzymes to facilitate the synthesis of the indazole core itself from 2-nitrobenzylamine derivatives. chemrxiv.org While this research focuses on the formation of the indazole ring, it underscores the capability of nitroreductases to process substrates with structural complexity similar to this compound. The enzymes NfsA and BaNTR1, for instance, have shown excellent conversion rates for a series of 2-nitrobenzylamine derivatives. chemrxiv.org

The application of this enzymatic step to this compound would be a classic example of a chemo-enzymatic strategy. The enzymatic reduction would produce the key amine intermediate, which could then be used in subsequent chemical reactions, such as amide bond formation, diazotization, or as a nucleophile in substitution reactions, to generate a diverse library of pharmacologically relevant compounds.

The following table summarizes the characteristics of nitroreductases that are relevant to their potential application in the chemo-enzymatic synthesis involving this compound.

| Enzyme Family | Cofactor | Typical Substrates | Key Advantages |

| Nitroreductases (NRs) | NAD(P)H | Nitroaromatic compounds | High chemoselectivity, mild reaction conditions (aqueous buffer, ambient temperature and pressure), environmentally friendly. |

While direct lipase-catalyzed reactions on this compound are less probable due to the absence of ester or amide bonds to hydrolyze or form, derivatives of the enzymatically produced 3-amino-4-fluoro-1H-indazole could be substrates for lipases. For instance, if the amino group is acylated, a lipase (B570770) could be used for stereoselective hydrolysis or esterification in a subsequent step, further demonstrating the power of combining enzymatic and chemical methods. mdpi.comnih.gov

Exploration of Biological Activity Mechanisms and Structure Activity Relationships for 4 Fluoro 3 Nitro 1h Indazole Derivatives

Investigation of Molecular Interactions and Binding Affinities of 4-fluoro-3-nitro-1H-indazole Derivatives with Biological Macromolecules

While direct studies on the molecular interactions of this compound are not extensively documented, insights can be drawn from related indazole-containing compounds, which are known to interact with a variety of biological macromolecules, primarily through hydrogen bonding and hydrophobic interactions. The indazole scaffold itself is a key pharmacophore, with the nitrogen atoms often acting as hydrogen bond acceptors or donors, crucial for binding to the hinge region of kinases. nih.govnih.gov

For derivatives of this compound, the fluorine atom at the 4-position is expected to influence the electronic properties of the benzene (B151609) ring, potentially enhancing binding affinity through favorable electrostatic interactions or by altering the pKa of the indazole nitrogens. The nitro group at the 3-position, being a strong electron-withdrawing group, would significantly impact the molecule's electronic distribution and could participate in polar interactions or hydrogen bonding with receptor sites.

Computational docking studies on other nitro-substituted heterocycles have demonstrated that the nitro group can form key interactions with amino acid residues in the active sites of enzymes. For instance, in the case of 5-nitroindazole (B105863), molecular docking has shown interactions with proteins such as cyclin-dependent kinases (CDK) and transferase kinases, where the nitro group contributes to the binding energy. researchgate.net Similarly, molecular electrostatic potential (MEP) mapping of related compounds indicates that the nitro group creates a region of negative potential, making it a likely site for electrophilic interactions with biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted this compound Analogues for Specific Target Modulation

Structure-activity relationship (SAR) studies on various indazole derivatives have provided a roadmap for modulating their biological activity. For hypothetical derivatives of this compound, the following SAR principles can be inferred from related compound classes:

Position of the Nitro Group: The position of the nitro group on the indazole ring is a critical determinant of biological activity. Studies on nitro and methyl-nitro derivatives of indazole have shown that a nitro group at the C4 or C7 position results in weak or no mutagenic activity, whereas substitution at C5 or C6 can lead to measurable activity. nih.gov In the context of antitrypanosomal agents, 5-nitroindazole derivatives have shown significant potency. nih.govnih.govresearchgate.net This suggests that the placement of the nitro group at the 3-position in this compound would likely confer a distinct activity profile compared to other isomers.

Role of Halogenation: The presence and position of a halogen atom can significantly influence the potency and selectivity of indazole derivatives. In a series of halogenated indazole synthetic cannabinoid receptor agonists, analogues with a fluorine atom at the 5-position exhibited the lowest EC50 values, indicating higher potency. nih.gov For indazole-based kinase inhibitors, fluorine substitution at the 6-position of the indazole ring has been shown to improve both enzymatic and cellular potency. nih.gov However, in some cases, fluorine substitution on other parts of the molecule was not well-tolerated. nih.gov This highlights the context-dependent role of fluorination in modulating biological activity.

Substitutions at Other Positions: Modifications at other positions of the indazole ring or on appended functional groups can fine-tune the activity. For instance, in a series of 2-benzyl-5-nitroindazolin-3-one derivatives, hydrophilic fragments substituted at position 1 were found to improve the selectivity profile. nih.govnih.gov

Table 1: Inferred Structure-Activity Relationships for this compound Derivatives

| Structural Modification | Predicted Impact on Biological Activity | Rationale based on Analogues |

| Position of Nitro Group | Critical for activity; C3 position likely confers a unique profile. | SAR of other nitroindazoles shows positional dependence of activity. nih.gov |

| Fluorine at C4 | May enhance binding affinity through electronic effects. | Fluorine substitutions are known to modulate the potency of indazole derivatives. nih.govnih.gov |

| Substitutions at N1/N2 | Can modulate selectivity and pharmacokinetic properties. | Modifications at these positions in other indazoles influence their biological profiles. nih.gov |

| Appended Functional Groups | Can be optimized to enhance target-specific interactions. | SAR studies on various indazole series demonstrate the importance of peripheral groups. nih.govnih.gov |

Mechanistic Elucidation of Biological Actions: Receptor Binding and Enzyme Inhibition Studies

The indazole scaffold is a prominent feature in a multitude of enzyme inhibitors, particularly protein kinase inhibitors. nih.govrsc.org The nitrogen atoms of the indazole ring are adept at forming hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, a common mechanism of action for this class of inhibitors. nih.govnih.gov

Beyond kinase inhibition, nitroindazole derivatives have been investigated as inhibitors of other enzymes. For example, 3-bromo-7-nitroindazole (B43493) is a potent inhibitor of nitric oxide synthase (nNOS). rndsystems.comimmunomart.comnih.gov The mechanism of inhibition involves binding to the substrate site, which in turn perturbs the interaction between the heme and the cofactor tetrahydrobiopterin. drugbank.com Given this precedent, it is plausible that this compound derivatives could also be designed to inhibit nNOS or related enzymes.

The nitro group itself can be a key player in the mechanism of action. In some contexts, the antimicrobial activity of nitro-heterocyclic compounds is attributed to the reduction of the nitro group, leading to the formation of reactive intermediates that can damage cellular macromolecules. brieflands.com This mechanism is particularly relevant for the antiparasitic activity of some nitroindazole derivatives. mdpi.com

In Vitro Assays and Cellular Target Engagement Studies for this compound Derivatives (Excluding Efficacy/Safety/Clinical Data)

The initial assessment of the biological activity of novel compounds like this compound derivatives typically involves a battery of in vitro assays. These assays are designed to determine the compound's effect on specific molecular targets or cellular processes in a controlled laboratory setting.

Common In Vitro Assays for Indazole Derivatives:

Kinase Inhibition Assays: Given the prevalence of indazoles as kinase inhibitors, biochemical assays using purified kinases are a primary screening tool. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.

Cell Proliferation Assays: To assess potential anticancer activity, cell-based assays are employed to measure the effect of the compound on the growth and viability of cancer cell lines.

Enzyme Inhibition Assays: For targets other than kinases, such as nitric oxide synthase, specific enzymatic assays are used to quantify the inhibitory potency of the compounds.

Antiparasitic Assays: For compounds designed as antiparasitic agents, in vitro cultures of parasites (e.g., Leishmania, Trypanosoma cruzi) are used to determine the compound's ability to inhibit parasite growth. nih.govnih.govmdpi.com

Cellular Target Engagement:

Confirming that a compound interacts with its intended target within a cellular environment is a critical step in preclinical development. discoverx.com Cellular target engagement assays can verify that a compound is cell-permeable and binds to its specific target. Techniques like the enzyme fragment complementation (EFC) can be utilized to analyze compound-target interaction based on changes in protein thermal stability or half-life. discoverx.com

Design Principles for Modulating Selectivity and Potency through Structural Modifications of this compound Derivatives

The design of selective and potent indazole-based inhibitors relies on a deep understanding of the target's three-dimensional structure and the principles of medicinal chemistry.

Structure-Based Drug Design: Utilizing X-ray crystal structures of the target protein in complex with ligands allows for the rational design of new derivatives with improved binding affinity and selectivity. nih.govnih.govfrontiersin.org By identifying key interactions and unique features of the binding pocket, modifications can be made to the indazole scaffold to optimize its fit and interaction profile.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. This has been successfully applied to the discovery of indazole-based kinase inhibitors. nih.gov

Targeting Inactive Kinase Conformations: To achieve higher selectivity, inhibitors can be designed to bind to the inactive conformation of a kinase, which is often more structurally diverse than the highly conserved active conformation. researchgate.net

Pharmacokinetic and Pharmacodynamic Principles Relevant to Preclinical Compound Development

While clinical data is outside the scope of this article, the preclinical assessment of a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties is fundamental.

Absorption, Distribution, Metabolism, and Excretion (ADME):

Absorption: The ability of a compound to be absorbed into the bloodstream is influenced by its solubility, permeability, and stability. In silico models and in vitro assays (e.g., Caco-2 permeability) are used to predict oral bioavailability. nih.govpensoft.net

Distribution: Once absorbed, a compound distributes to various tissues. Factors like plasma protein binding and blood-brain barrier permeability are important considerations. nih.gov

Metabolism: Compounds are metabolized, primarily in the liver, by enzymes such as the cytochrome P450 (CYP) family. The metabolic stability of a compound will determine its half-life. The potential for a compound to inhibit or induce CYP enzymes is also a critical assessment to avoid drug-drug interactions. nih.gov Nitro-aromatic compounds can undergo metabolic reduction of the nitro group.

Excretion: The compound and its metabolites are eventually eliminated from the body, typically through the kidneys or in the feces.

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools are valuable in the early stages of drug discovery to flag potential liabilities and guide the design of compounds with more favorable pharmacokinetic profiles. nih.govnih.govpensoft.netresearchgate.net

Advanced Computational and Spectroscopic Investigations of 4 Fluoro 3 Nitro 1h Indazole

Quantum Chemical Calculations for Understanding Electronic Structure and Reactivity of 4-fluoro-3-nitro-1H-indazole

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and predicting the chemical behavior of this compound.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density Distribution

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govdntb.gov.ua For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), provide a detailed picture of its molecular orbitals and electron distribution. nih.govnih.gov

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The HOMO is primarily localized on the indazole ring system, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is concentrated around the electron-withdrawing nitro group, highlighting its function as an electron acceptor. mdpi.com The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. nih.govrsc.org A smaller energy gap suggests higher reactivity.

The electron density distribution is significantly influenced by the substituents. The highly electronegative fluorine atom and the potent electron-withdrawing nitro group create a polarized molecule. mdpi.com The nitro group strongly decreases electron density on the benzene (B151609) portion of the indazole ring, particularly at the ortho and para positions relative to its point of attachment. The fluorine atom also withdraws electron density via its inductive effect. ossila.com This electron distribution pattern is crucial for predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -7.5 | Primarily located on the indazole ring |

| LUMO | -3.2 | Concentrated on the nitro group and C3 |

Note: Data is illustrative and based on typical values for similar nitroaromatic heterocyclic compounds.

Prediction of Reaction Pathways and Transition States

DFT calculations are also employed to map out potential reaction pathways and identify the associated transition states. For this compound, this is particularly relevant for understanding its synthesis and subsequent reactions, such as nucleophilic aromatic substitution (SNAr). The fluorine atom at the 4-position is activated by the electron-withdrawing nitro group, making it a potential site for substitution. ossila.com

Computational modeling can determine the activation energies for different reaction mechanisms, helping to predict the most favorable pathway. nih.gov For instance, in the reaction of indazoles with formaldehyde, theoretical calculations have been used to elucidate the mechanism of formation of N1-substituted derivatives. nih.gov Similar studies on this compound could predict whether reactions occur at the N1 or N2 position of the pyrazole (B372694) ring and determine the energy barriers for these processes.

Conformational Analysis and Intramolecular Interactions in this compound

The conformation of this compound is largely planar due to the aromatic nature of the indazole ring system. However, slight torsions can occur, particularly involving the nitro group. The orientation of the nitro group relative to the plane of the indazole ring is a critical factor governed by a balance between steric hindrance and electronic effects. mdpi.com

Molecular Dynamics Simulations for Understanding Dynamics and Solvent Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its interactions with the surrounding environment, such as solvent molecules. nih.govnih.gov These simulations can model the molecule's movement over time, revealing conformational changes and intermolecular interactions. nih.gov

In a solvent, the polar nature of this compound would lead to significant interactions with polar solvent molecules. MD simulations can predict how the solvent organizes around the solute molecule and how this "solvation shell" affects the molecule's properties and reactivity. For example, the presence of specific solvents can influence the tautomeric equilibrium between the 1H and 2H forms of the indazole ring. nih.gov Furthermore, simulations can be used to calculate binding free energies between the molecule and biological targets, which is crucial for drug design. ajchem-a.comresearchgate.net

High-Resolution NMR Spectroscopy for Elucidating Solution-State Structure and Tautomerism of this compound

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of this compound in solution. researchgate.net Techniques like 1H, 13C, 15N, and 19F NMR provide detailed information about the chemical environment of each atom.

The chemical shifts in the 1H and 13C NMR spectra are heavily influenced by the electron-withdrawing effects of the fluorine and nitro groups. nih.gov The fluorine atom will induce characteristic splitting patterns in the signals of nearby carbon and hydrogen atoms due to spin-spin coupling. 19F NMR provides a direct probe of the fluorine's electronic environment. spectrabase.com

NMR is also particularly useful for studying tautomerism in indazole systems. nih.gov The 1H- and 2H-tautomers of indazole have distinct NMR signatures. By analyzing chemical shifts and coupling constants, particularly of the N-H proton and adjacent carbons, the predominant tautomer in a given solvent can be identified. In many indazole derivatives, the 1H-tautomer is found to be more stable. nih.gov Advanced NMR techniques, such as "pure shift" NMR, can enhance spectral resolution, which is vital for unambiguously assigning signals in complex spin systems. nih.govhepvs.ch

Table 2: Predicted 1H NMR Chemical Shifts for this compound in DMSO-d6 (Illustrative Data)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H5 | 7.8 | t | JH-H ≈ 8.0, JH-F ≈ 8.0 |

| H6 | 7.4 | ddd | JH-H ≈ 8.0, 7.0; JH-F ≈ 10.0 |

| H7 | 8.2 | dd | JH-H ≈ 7.0, JH-F ≈ 4.5 |

Note: Data is illustrative and based on spectral data from analogous fluorinated and nitrated indazole compounds. nih.govresearchgate.net

X-ray Crystallography and Solid-State Structure Analysis of this compound and its Co-crystals

In the solid state, intermolecular interactions such as hydrogen bonding and π-π stacking dictate the crystal packing. ossila.com The presence of the fluorine atom can introduce additional C-H···F or halogen bonding interactions, which can influence the packing arrangement. mdpi.com Analysis of the crystal structure of this compound would reveal the planarity of the ring system and the torsion angle of the nitro group.

Co-crystallization of this molecule with other compounds could lead to new solid forms with different physical properties. X-ray diffraction would be the primary method to characterize the structure of these co-crystals, revealing the specific intermolecular interactions responsible for their formation. mdpi.com

Mass Spectrometry (MS) Fragmentation Studies and Elucidation of Degradation Products

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to induce characteristic fragmentation pathways, primarily driven by the presence of the nitro group, the fluorine atom, and the indazole core.

While specific experimental mass spectra for this compound are not widely published, the fragmentation pattern can be predicted based on established principles for related nitroaromatic and heterocyclic compounds. The molecular ion peak (M+) would be observed at m/z 181.03. Subsequent fragmentation would likely proceed through several key pathways initiated by the high-energy electron impact.

A primary fragmentation route for nitroaromatic compounds involves the loss of the nitro group (NO₂) or parts of it. Common losses include NO (30 Da) and NO₂ (46 Da). The cleavage of the N-NO₂ bond is a frequent initial step in the decomposition of such molecules. Another typical fragmentation involves the rearrangement of the nitro group, leading to the elimination of a neutral molecule like nitric oxide (NO).

The indazole ring itself can undergo cleavage. A characteristic fragmentation of the indazole core involves the loss of N₂H or HCN, leading to stable aromatic fragments. The presence of the fluorine atom generally directs fragmentation to a lesser extent than the nitro group but can be involved in rearrangement processes.

Potential degradation products under specific environmental or chemical conditions have not been extensively documented in the literature. However, based on the reactivity of nitroaromatic compounds, degradation could involve the reduction of the nitro group to an amino group, or nucleophilic substitution of the fluorine or nitro groups, depending on the reaction conditions.

The following table outlines the predicted major fragment ions for this compound based on typical fragmentation patterns of related structures.

Predicted Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Neutral Loss | Notes |

|---|---|---|---|

| 181 | [C₇H₄FN₃O₂]⁺˙ | - | Molecular Ion (M⁺˙) |

| 151 | [C₇H₄FN₂O]⁺ | NO | Loss of nitric oxide from the molecular ion. |

| 135 | [C₇H₄FN₂]⁺ | NO₂ | Loss of the nitro group. |

| 123 | [C₇H₄FN]⁺˙ | N₂O₂ | Loss of dinitrogen dioxide, potentially through rearrangement. |

| 108 | [C₆H₄F]⁺ | HCN, N₂ | Fragmentation of the indazole ring following loss of the nitro group. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. The vibrational spectrum of this compound is characterized by modes associated with the indazole ring, the nitro group, and the carbon-fluorine bond.

Functional Group Characterization:

The key vibrational modes for this compound can be assigned based on established group frequencies from studies on similar molecules.

N-H Vibrations: The N-H stretching vibration of the indazole ring is expected to appear as a broad band in the IR spectrum, typically in the region of 3100-3400 cm⁻¹. The position and broadness of this band are highly sensitive to hydrogen bonding.

NO₂ Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found between 1500-1560 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) appearing in the 1335-1380 cm⁻¹ range. These are usually strong bands in the IR spectrum.

C-F Vibration: The C-F stretching vibration is expected in the region of 1200-1300 cm⁻¹. This can sometimes be coupled with other ring vibrations.

Aromatic Ring Vibrations: C=C stretching vibrations of the benzene part of the indazole ring typically occur in the 1450-1600 cm⁻¹ region. C-H stretching vibrations are observed above 3000 cm⁻¹.

Hydrogen Bonding Analysis: